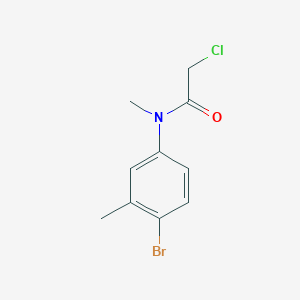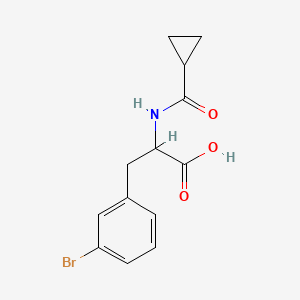![molecular formula C13H14N2O3 B7628130 2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628130.png)
2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is structurally similar to other NSAIDs such as ibuprofen and aspirin. However, MPA has been found to have unique properties that make it a promising candidate for further investigation.
作用机制
The exact mechanism of action of 2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a critical role in the inflammatory response, and their inhibition by this compound is believed to be responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the inflammatory response. Additionally, this compound has been shown to inhibit platelet aggregation, which is important in preventing thrombotic events.
实验室实验的优点和局限性
2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that can be easily synthesized in the laboratory. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, this compound has some limitations for use in laboratory experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, this compound has been found to exhibit some cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
未来方向
There are several future directions for the investigation of 2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid. One potential area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. This compound has also been investigated for its potential use in cancer therapy, and further studies are needed to determine its efficacy in this area. Finally, the development of this compound derivatives with improved pharmacological properties is an area of ongoing research.
In conclusion, this compound is a promising compound for further investigation due to its potential therapeutic applications and unique properties. Further studies are needed to fully understand its mechanism of action and potential uses in various disease conditions.
合成方法
2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methyl-4-methoxybenzaldehyde with hydrazine hydrate to yield 4-(4-methoxy-3-methylphenyl)hydrazine. This intermediate is then reacted with ethyl bromoacetate to produce 2-(4-(4-methoxy-3-methylphenyl)pyrazol-1-yl)acetic acid, which is then hydrolyzed to yield this compound.
科学研究应用
2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory, analgesic, antipyretic, and antiplatelet effects. This compound has been investigated for its potential use in the treatment of various diseases such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease.
属性
IUPAC Name |
2-[4-(4-methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-5-10(3-4-12(9)18-2)11-6-14-15(7-11)8-13(16)17/h3-7H,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURXWRIASSCIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN(N=C2)CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7628051.png)
![N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B7628063.png)


![6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628090.png)
![2-amino-6-(2-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7628097.png)
![[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol](/img/structure/B7628099.png)

![2-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]acetic acid](/img/structure/B7628131.png)
![2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628138.png)
![N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7628145.png)


